4-Bromo-N,N-diethylaniline
Overview
Description
4-Bromo-N,N-diethylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a bromine atom is attached to the para position of the benzene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mechanism of Action
Target of Action
4-Bromo-N,N-diethylaniline is a chemical compound that primarily targets iodine present as iodide in pharmaceuticals, iodate in iodized table salt, and covalently bound to organic compounds in milk and vegetables . It serves as an internal standard in the determination of these iodine forms.
Mode of Action
It is known that arylamines, such as this compound, are highly reactive towards electrophilic aromatic substitution . This suggests that this compound may interact with its targets through electrophilic aromatic substitution reactions.
Biochemical Pathways
Iodine is essential for the synthesis of thyroid hormones, which regulate various physiological processes, including metabolism, growth, and development .
Result of Action
As an internal standard for iodine determination, it likely plays a role in facilitating accurate measurement of iodine concentrations in various substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be light-sensitive, suggesting that exposure to light could potentially alter its chemical structure and, consequently, its biological activity . Furthermore, it should be stored in an inert atmosphere at temperatures between 0-10°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N,N-diethylaniline can be synthesized through the bromination of N,N-diethylaniline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: The major product is N,N-diethylaniline.
Scientific Research Applications
4-Bromo-N,N-diethylaniline is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Dyestuff: It is used in the manufacture of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromoaniline: Lacks the ethyl groups on the nitrogen atom.
4-Bromo-N-methylaniline: Contains one methyl group and one hydrogen on the nitrogen atom
Uniqueness
4-Bromo-N,N-diethylaniline is unique due to the presence of two ethyl groups on the nitrogen atom, which affects its chemical reactivity and solubility compared to its analogs. The ethyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
4-bromo-N,N-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMZFJVHHKJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062152 | |
Record name | N,N-Diethyl-p-bromoaniline | |
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Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS] | |
Record name | 4-Bromo-N,N-diethylaniline | |
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CAS No. |
2052-06-4, 63460-05-9 | |
Record name | 4-Bromo-N,N-diethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-06-4 | |
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Record name | 4-Bromo-N,N-diethylaniline | |
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Record name | Bromo-N,N-diethylbenzenamine | |
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Record name | 4-Bromo-N,N-diethylaniline | |
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Record name | Benzenamine, 4-bromo-N,N-diethyl- | |
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Record name | N,N-Diethyl-p-bromoaniline | |
Source | EPA DSSTox | |
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Record name | p-N,Nddiethylaniline | |
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Record name | 4-Bromo-N,N-diethylaniline | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-N,N-diethylaniline in the synthesis of the new testosterone-5α-reductase inhibitor?
A: In the synthesis of the novel 17β-amino-benzoyl-4-aza-5α-androst-1-ene-3-one derivative [], this compound serves as a precursor to a Grignard reagent. [] The research paper describes reacting a 17β-(carbomethoxy)-4-aza-5α-androstane-3-one derivative with a dehydrogenating agent, followed by hydrolysis and thioesterification. This intermediate is then reacted with the Grignard reagent derived from this compound. While the exact mechanism isn't fully elaborated in the provided abstract, this Grignard reagent likely facilitates the introduction of the substituted phenyl ring at the 17β position of the steroid nucleus. This modification is crucial for the compound's intended testosterone-5α-reductase inhibition activity.
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